3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Preclinical Anticancer Activity in Murine Carcinoma Model
In an Ehrlich ascites carcinoma (EAC) mouse model, 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one demonstrated significant in vivo anticancer activity, characterized by reduced tumor burden and the induction of key apoptotic markers [1]. Crucially, this activity was observed without concurrent cytotoxicity towards host macrophages in vivo or normal human lymphocytes in vitro, suggesting a degree of tumor-cell selectivity not universally shared across all quinazolinethiones [1].
| Evidence Dimension | In vivo antitumor activity and selectivity profile |
|---|---|
| Target Compound Data | Induced nuclear fragmentation, modulated caspase activity, and altered pro-/anti-apoptotic protein levels in EAC cells. Exhibited no cytotoxicity towards macrophages in vivo or normal human lymphocytes in vitro. |
| Comparator Or Baseline | No direct comparator in this model; baseline is untreated EAC mice and the absence of toxicity on normal cells. |
| Quantified Difference | Not available; data are qualitative observations from the described in vivo study. |
| Conditions | Ehrlich ascites carcinoma (EAC) mouse model; in vitro assays on normal human lymphocytes. |
Why This Matters
This demonstrates a favorable selectivity profile in a relevant in vivo cancer model, a key differentiator for prioritizing this compound over other cytotoxic leads that may lack such a window.
- [1] Lin Group. AODdatabase entry for 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (ID: 43). http://lin-group.cn/AODdatabase/show.aspx?id=43. Accessed Apr. 20, 2026. View Source
